CID 67025875

Description

Significance in Advanced Chemical Synthesis and Derivatization Research

In the realm of advanced chemical synthesis, sodium cyclohexanecarboxylate (B1212342) serves as a valuable intermediate and building block. ontosight.ai Carboxylate ions are effective nucleophiles and can participate in substitution reactions. wikipedia.org For instance, sodium cyclohexanecarboxylate can react with alkyl halides to form esters, a fundamental transformation in organic synthesis. google.com This reactivity allows for the introduction of the cyclohexanecarboxylate moiety into more complex molecular architectures.

The compound also finds application as a base catalyst and an acyl transfer reagent in the preparation of various other materials. chembk.comchembk.com Furthermore, derivatization of the parent molecule, cyclohexanecarboxylic acid, and its salt is a crucial technique in analytical chemistry. To improve detection and separation in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), analytes are often chemically modified. chromatographyonline.com For example, gabapentin (B195806), a derivative of cyclohexanecarboxylic acid, is quantified in pharmaceutical dosage forms after pre-column derivatization. nih.gov This process enhances analytical metrics such as sensitivity and accuracy, underscoring the importance of derivatization chemistry in both quality control and research. nih.govresearchgate.net

Overview of Key Research Areas and Challenges

Key research involving sodium cyclohexanecarboxylate and its parent acid spans several distinct areas. One area is the study of its metabolic fate in biological systems. Research in rats has shown that cyclohexanecarboxylate is metabolized into several different compounds, with the metabolic pathway being dependent on the administered dose. core.ac.uk Other studies have investigated its metabolism by microorganisms under anaerobic conditions, which is relevant to understanding biogeochemical cycles. nih.gov

Another research focus is on its physicochemical properties in solution. Studies have explored the aggregation behavior of sodium cyclohexanecarboxylate, which acts as a hydrotrope—a compound that enhances the solubility of hydrophobic substances in water. bris.ac.uk Comparing its behavior to its aromatic counterpart, sodium benzoate (B1203000), provides insights into the role of aromaticity versus alicyclic structure in molecular self-assembly. bris.ac.uk

A primary challenge in the chemistry of simple carboxylates is controlling their reactivity. For instance, decarboxylation (the removal of the carboxyl group) of simple alkyl carboxylates often requires very high temperatures due to the instability of the resulting carbanion intermediate. reddit.com From an analytical perspective, a challenge lies in the direct analysis of these compounds, which often necessitates time-consuming derivatization steps to increase volatility and improve chromatographic performance. chromatographyonline.com In the broader context of materials science, while sodium is an abundant and low-cost element, challenges in developing sodium-ion technologies include lower energy density and slower ion diffusion compared to lithium-based systems, which drives ongoing research into new materials and electrolytes. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of Sodium Cyclohexanecarboxylate

| Property | Value | References |

| IUPAC Name | sodium;cyclohexanecarboxylate | nih.gov |

| CAS Number | 136-01-6 | guidechem.comnih.gov |

| Molecular Formula | C₇H₁₁NaO₂ | guidechem.comnih.gov |

| Molecular Weight | 150.15 g/mol | nih.govnih.gov |

| Appearance | White crystalline powder | ontosight.aiguidechem.comchembk.comchembk.com |

| Melting Point | ~240-250°C | ontosight.ai |

| Solubility | Highly soluble in water; soluble in alcohol; insoluble in non-polar solvents | ontosight.aiguidechem.comchembk.comchembk.com |

Table 2: Research Applications of Sodium Cyclohexanecarboxylate and Related Compounds

| Application Area | Description | Key Findings/Relevance | References |

| Chemical Synthesis | Used as a nucleophile in the synthesis of propyl cyclohexanecarboxylate. | The salt reacts with 1-bromopropane, demonstrating its utility in forming ester derivatives via nucleophilic substitution. | google.com |

| Metabolism Studies | Investigation of its metabolic pathway in rats. | Metabolized into hippurate, hexahydrohippurate, and glucuronides. The metabolic profile is dose-dependent. | core.ac.uk |

| Microbial Degradation | Study of its degradation by syntrophic bacteria. | Serves as a substrate for microorganisms, producing metabolites like cyclohex-1-ene carboxylate. | nih.gov |

| Physical Chemistry | Analysis of its aggregation behavior in solution as a hydrotrope. | Exhibits surfactant-like behavior with a critical aggregation concentration (cac) of ~1 M. Its hydrophobic contribution differs from its aromatic analogue, sodium benzoate. | bris.ac.uk |

| Analytical Chemistry | Derivatization of related compounds for HPLC analysis. | Pre-column derivatization of cyclohexanecarboxylic acid derivatives like gabapentin is essential for sensitive and accurate quantification. | nih.gov |

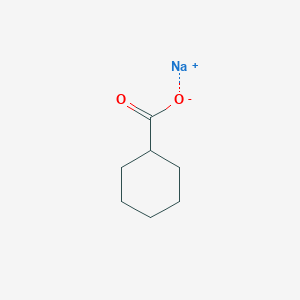

Structure

2D Structure

Propriétés

Numéro CAS |

136-01-6 |

|---|---|

Formule moléculaire |

C7H12NaO2 |

Poids moléculaire |

151.16 g/mol |

Nom IUPAC |

sodium;cyclohexanecarboxylate |

InChI |

InChI=1S/C7H12O2.Na/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9); |

Clé InChI |

LKCRBCLUAAPIPD-UHFFFAOYSA-N |

SMILES isomérique |

C1CCC(CC1)C(=O)[O-].[Na+] |

SMILES canonique |

C1CCC(CC1)C(=O)[O-].[Na+] |

Autres numéros CAS |

136-01-6 |

Pictogrammes |

Irritant |

Numéros CAS associés |

98-89-5 (Parent) |

Synonymes |

cyclohexanecarboxylic acid cyclohexanecarboxylic acid, calcium salt cyclohexanecarboxylic acid, cobalt salt cyclohexanecarboxylic acid, lead salt cyclohexanecarboxylic acid, potassium salt cyclohexanecarboxylic acid, sodium salt cyclohexanecarboxylic acid, sodium salt, 11C-labeled |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

Biosynthetic Pathways and Microbial Mechanisms

The anaerobic bacterium Syntrophus aciditrophicus provides a notable example of the biosynthesis of cyclohexanecarboxylate (B1212342). This microorganism utilizes unique metabolic pathways to produce cyclohexanecarboxylate from simple organic acids.

Formation from Crotonate in Anaerobic Bacteria (e.g., Syntrophus aciditrophicus)

In the absence of external electron acceptors, the obligately anaerobic Deltaproteobacterium Syntrophus aciditrophicus can ferment crotonate to acetate (B1210297) and cyclohexane (B81311) carboxylate. semanticscholar.orgnih.govnih.gov During this process, a portion of the crotonate is oxidized to acetate, while the remainder is reduced to form cyclohexane carboxylate. d-nb.infonih.gov This fermentation pathway is a distinct metabolic strategy that allows the organism to grow even without a syntrophic partner. d-nb.info Isotope labeling studies using [U-¹³C]crotonate have confirmed its conversion to [1,2,3,4,5,7-¹³C]cyclohexane carboxylate. nih.govnih.gov

Metabolic Cycles and Intermediates in Microbial Cultures

The metabolic pathway in S. aciditrophicus involves several key intermediates. During the fermentation of crotonate, cyclohexa-1,5-diene-1-carboxyl-CoA (Ch1,5CoA) emerges as a central intermediate. semanticscholar.orgnih.gov This intermediate is also formed during the fermentation of benzoate (B1203000). semanticscholar.orgnih.gov Other identified intermediates in this pathway include cyclohex-1-ene carboxylate, pimelate, glutarate, 3-hydroxybutyrate, and acetoacetate. nih.govnih.gov The pathway for cyclohexane carboxylate formation involves the condensation of two-carbon units derived from the degradation of crotonate, followed by the addition of CO2. nih.govnih.gov

| Intermediate Compound | Role in Pathway |

| Crotonate | Initial substrate for fermentation. nih.govd-nb.info |

| Acetate | Oxidative product of crotonate metabolism. semanticscholar.orgnih.gov |

| Cyclohexa-1,5-diene-1-carboxyl-CoA (Ch1,5CoA) | Central cyclic intermediate in the pathway. semanticscholar.orgnih.gov |

| Cyclohex-1-ene carboxylate | Intermediate in the reductive branch. nih.govnih.gov |

| Pimelate | Acyclic dicarboxylic acid intermediate. nih.govnih.gov |

| Glutarate | Acyclic dicarboxylic acid intermediate. nih.govnih.gov |

| 3-Hydroxybutyrate | Four-carbon intermediate. nih.govnih.gov |

| Acetoacetate | Four-carbon intermediate. nih.govnih.gov |

Enzymatic Systems and Coenzyme A Involvement in Alicyclic Ring Formation

The formation of the alicyclic ring and its subsequent reduction are mediated by a series of specific enzymes. The entire pathway is heavily reliant on the activation of carboxylic acid intermediates as their Coenzyme A (CoA) thioesters. nih.gov Benzoate, for example, is activated to benzoyl-CoA. nih.gov A key enzyme, a class II benzoyl-CoA reductase, is involved in the initial reductive dearomatization of benzoyl-CoA to Ch1,5CoA. nih.gov

The further reduction of Ch1,5CoA to cyclohexane carboxyl-CoA involves at least two FAD-containing acyl-CoA dehydrogenases. nih.govnih.govresearchgate.net One dehydrogenase specifically acts on Ch1,5CoA, and another acts on cyclohex-1-ene-1-carboxyl-CoA. semanticscholar.orgnih.gov These enzymatic steps are crucial for recycling the reducing equivalents generated in the oxidative branch of the fermentation pathway. nih.gov The final step involves the release of cyclohexane carboxylate from its CoA ester. d-nb.info

Chemical Synthesis Strategies for Cyclohexanecarboxylic Acid and its Sodium Salt

Chemical synthesis provides robust and scalable methods for producing cyclohexanecarboxylic acid, which can then be readily converted to its sodium salt, sodium cyclohexanecarboxylate.

Catalytic Hydrogenation of Aromatic Precursors (e.g., Benzoic Acid)

A primary industrial method for synthesizing cyclohexanecarboxylic acid is the catalytic hydrogenation of benzoic acid. nih.gov This process involves the reduction of the aromatic ring of benzoic acid to a cyclohexane ring. Various transition metal catalysts supported on carbon are effective for this transformation, including rhodium, ruthenium, platinum, and palladium. nih.govgoogle.com

The reaction is typically carried out at elevated temperatures and pressures. nih.gov For instance, using a Pd/C catalyst, the hydrogenation can be performed at 423 K and 15 MPa of H₂ pressure. nih.gov However, milder conditions can be achieved, for example, using a Rh/C catalyst in supercritical CO₂ at 323 K, which can lead to complete conversion and 100% selectivity for cyclohexanecarboxylic acid. nih.gov The general order of catalytic activity has been observed as Rh/C > Ru/C > Pt/C > Pd/C. nih.gov The resulting cyclohexanecarboxylic acid can be isolated and subsequently neutralized with a sodium base, such as sodium hydroxide, to form sodium cyclohexanecarboxylate.

| Catalyst | Typical Reaction Conditions | Selectivity for Cyclohexanecarboxylic Acid |

| Rh/C | 323 K in supercritical CO₂ nih.gov | 100% nih.gov |

| Ru/C | 493 K, 6.89 MPa H₂ in 1,4-dioxane/water cabidigitallibrary.orgresearchgate.net | 86% cabidigitallibrary.orgresearchgate.net |

| Pt/TiO₂ | 353 K, 50 bar H₂ proquest.com | High proquest.com |

| Pd/C | 423 K, 15 MPa H₂ nih.gov | 100% cabidigitallibrary.orgresearchgate.net |

Reduction of Ketocarboxylate Esters

While not a direct route to sodium cyclohexanecarboxylate, the reduction of ketocarboxylate esters represents a fundamental strategy in organic synthesis that can be applied to create the cyclohexanecarboxylic acid scaffold. For instance, a cyclic ketocarboxylate ester, such as an ester of 2-oxocyclohexanecarboxylic acid, could be subjected to a two-step reduction process. First, the ketone functionality can be reduced to a hydroxyl group using reducing agents like sodium borohydride. Subsequent dehydration and hydrogenation would yield the saturated cyclohexane ring. Alternatively, a Wolff-Kishner or Clemmensen reduction could be employed to directly reduce the ketone to a methylene group. The ester functionality would then be hydrolyzed under basic conditions using a reagent like sodium hydroxide, which would simultaneously form the sodium salt of cyclohexanecarboxylic acid.

Nucleophilic Acyl Substitution Reactions Involving Carboxylic Acids

Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acids and their derivatives. This reaction involves the substitution of a nucleophile for the leaving group on a carbonyl carbon. For carboxylic acids like cyclohexanecarboxylic acid, the hydroxyl (-OH) group is a poor leaving group. Therefore, direct substitution under neutral or basic conditions is generally unfavorable. masterorganicchemistry.com To facilitate the reaction, the carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride, anhydride, or ester.

The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comkhanacademy.org First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl group is reformed by the elimination of the leaving group. masterorganicchemistry.com

For cyclohexanecarboxylic acid, a common transformation is its conversion to cyclohexanecarbonyl chloride by reacting it with thionyl chloride (SOCl₂). wikipedia.orglibretexts.org In this process, the hydroxyl group is converted into a chlorosulfite intermediate, which is a much better leaving group. The resulting acyl chloride is highly reactive and can readily undergo nucleophilic acyl substitution with a variety of nucleophiles to form esters, amides, and other derivatives.

Table 1: Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Derivative | Leaving Group | Reactivity |

| Acyl Chloride | Cl⁻ | Very High |

| Acid Anhydride | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Carboxylic Acid | OH⁻ | Low |

| Amide | NH₂⁻ | Very Low |

| Carboxylate | O²⁻ | Unreactive |

Esterification Reactions for Cyclohexanecarboxylic Acid Derivatives

Esterification is a crucial reaction for converting carboxylic acids into esters, which are valuable as fragrances, solvents, and synthetic intermediates. The most common method for this transformation is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.combyjus.comchemguide.co.uk

The reaction between cyclohexanecarboxylic acid and an alcohol (e.g., ethanol) is a reversible process. chemguide.co.ukmasterorganicchemistry.com To drive the equilibrium towards the formation of the ester (ethyl cyclohexanecarboxylate), the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification involves several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the cyclohexanecarboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.combyjus.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.combyjus.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Cyclic esters, known as lactones, can also be formed via intramolecular Fischer esterification if the starting molecule contains both a carboxylic acid and a hydroxyl group. masterorganicchemistry.com

Hydrolysis and Salt Formation Processes

The formation of sodium cyclohexanecarboxylate is achieved through processes involving hydrolysis and salt formation. Hydrolysis of a cyclohexanecarboxylate ester, such as methyl cyclohexanecarboxylate, can be performed under acidic or basic conditions.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. masterorganicchemistry.comrsc.org By treating the ester with excess water in the presence of a strong acid, the equilibrium shifts towards the formation of cyclohexanecarboxylic acid and the corresponding alcohol. masterorganicchemistry.com

Base-promoted hydrolysis , also known as saponification, is an irreversible process that yields a carboxylate salt. google.com When an ester like ethyl cyclohexanecarboxylate is treated with a strong base, such as sodium hydroxide (NaOH), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This leads to a tetrahedral intermediate, which then expels the alkoxide leaving group (e.g., ethoxide). The expelled alkoxide is a strong base and immediately deprotonates the newly formed cyclohexanecarboxylic acid. This final acid-base step is irreversible and drives the reaction to completion, forming sodium cyclohexanecarboxylate and the alcohol.

Direct neutralization of cyclohexanecarboxylic acid with a stoichiometric amount of a base like sodium hydroxide will also readily form the sodium cyclohexanecarboxylate salt and water.

Derivatization and Complex Chemical Scaffold Construction

Synthesis of Trisubstituted Aryl Cyclohexanecarboxylates (TACCs)

Trisubstituted Aryl Cyclohexanecarboxylates (TACCs) represent a molecular scaffold that has been investigated for the design of new antibiotics. amanote.com The synthesis of these compounds involves the esterification of a cyclohexanecarboxylic acid core with a trisubstituted aryl alcohol. This process typically utilizes standard esterification methods, where the reactivity can be enhanced by converting the cyclohexanecarboxylic acid to a more reactive acyl halide or by using coupling agents to facilitate the reaction with the phenolic hydroxyl group of the aryl component. The specific substitution patterns on the aryl ring are crucial for the biological activity being targeted.

Development of Supramolecular Hosts Incorporating Cyclohexanecarboxylate Moieties

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. rsc.org Supramolecular hosts are molecules or assemblies that can encapsulate other smaller molecules, known as guests. rsc.orgrsc.org These hosts, which include cyclodextrins, calixarenes, and cucurbiturils, are designed to have specific recognition properties for binding guests. rsc.orgnih.govbeilstein-journals.org The incorporation of cyclohexanecarboxylate moieties into the structure of these hosts can influence their solubility, binding affinity, and selectivity. The cyclohexyl group can provide a hydrophobic region for interaction with nonpolar guests, while the carboxylate group can offer a site for electrostatic interactions or hydrogen bonding, and can be used to tune the water solubility of the host system. This functionalization allows for the creation of tailored molecular containers for applications in drug delivery, sequestration of toxins, and catalysis. rsc.orgbeilstein-journals.org

Preparation of Cyclohexanecarboxylic Acid Derivatives as Synthetic Intermediates

Cyclohexanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs). google.compatsnap.comgoogle.com For instance, trans-4-amino-1-cyclohexanecarboxylic acid derivatives are key building blocks in the synthesis of Janus kinase (JAK) inhibitors. patsnap.comgoogle.com The preparation of these intermediates often involves modifications of the cyclohexanecarboxylic acid core, such as amination, halogenation, or other functional group interconversions. google.compatsnap.com The conversion of cyclohexanecarboxylic acid to its acyl halide, ester, or amide derivatives provides versatile handles for further chemical transformations, enabling the construction of more complex molecular architectures. google.com These intermediates are crucial in multi-step synthetic routes where precise control over stereochemistry and functional group compatibility is required.

Computational and Theoretical Investigations

Molecular Structure and Conformational Analysis

The conformational landscape of sodium cyclohexanecarboxylate (B1212342) is primarily dictated by the cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The carboxylate group (-COO⁻Na⁺) can occupy either an axial or an equatorial position, leading to two distinct chair conformers that are in rapid equilibrium.

Geometry Optimization Studies (e.g., MM2)

Geometry optimization is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Molecular Mechanics (MM) methods, such as MM2, are empirical approaches that utilize a set of parameters (a force field) to calculate the potential energy of a molecule based on its bond lengths, bond angles, and dihedral angles.

For monosubstituted cyclohexanes, the equatorial conformer is generally more stable than the axial conformer due to the avoidance of steric hindrance. This steric strain in the axial conformer arises from 1,3-diaxial interactions, where the axial substituent is in close proximity to the axial hydrogen atoms on the same side of the ring. openstax.orglibretexts.org While specific MM2 optimization data for sodium cyclohexanecarboxylate is not available, the principles can be illustrated with data for similar monosubstituted cyclohexanes. The energy difference (ΔE) between the axial and equatorial conformers is a key outcome of these studies.

Table 1: Conformational Energy Differences for Monosubstituted Cyclohexanes

| Substituent | Axial-Equatorial Energy Difference (kcal/mol) |

| -CH₃ | 1.8 |

| -CH₂CH₃ | 1.8 |

| -CH(CH₃)₂ | 2.1 |

| -C(CH₃)₃ | >5.0 |

| -OH | 0.9 |

| -COOH | 1.4 |

Energy Barrier Calculations for Rotational and Conformational Changes

The interconversion between the two chair conformations of a cyclohexane ring, known as ring inversion or ring flipping, is not a simple rotation around a single bond but a complex process involving several intermediate, higher-energy conformations such as the half-chair, twist-boat, and boat forms. Computational methods can be employed to calculate the energy barriers associated with these transformations.

The energy barrier for the chair-to-chair interconversion in cyclohexane itself is approximately 10-11 kcal/mol. wikipedia.org For monosubstituted cyclohexanes, this barrier is generally of a similar magnitude. The process involves the rotation of C-C bonds, leading to a high-energy half-chair transition state. The full potential energy surface for this process can be mapped computationally. acs.org

Table 2: Calculated Energy Barriers for Cyclohexane Ring Inversion

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0 |

| Half-Chair (Transition State) | ~10.8 |

| Twist-Boat | ~5.5 |

| Boat (Transition State) | ~6.9 |

This table provides representative energy values for the conformational changes of the parent cyclohexane ring. The presence of a substituent can slightly alter these values, but specific data for sodium cyclohexanecarboxylate is not available in the reviewed literature.

Conformational Flexibility in Complexed Systems

The conformational flexibility of the cyclohexanecarboxylate ligand is a crucial factor in its coordination to metal ions. In complexed systems, the carboxylate group can bind to a metal center in various modes, including monodentate, bidentate chelating, and bridging fashions. wikipedia.org The coordination of the sodium ion to the carboxylate group in sodium cyclohexanecarboxylate itself involves electrostatic interactions.

Electronic Structure and Reactivity Predictions

The electronic properties of sodium cyclohexanecarboxylate, such as the distribution of electron density and the energies of molecular orbitals, are key to understanding its reactivity.

Density Functional Theory (DFT) Calculations on Alicyclic Systems

Density Functional Theory (DFT) is a quantum mechanical method that has become a powerful tool for investigating the electronic structure of molecules. nih.gov DFT calculations can provide insights into various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For sodium cyclohexanecarboxylate, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylate group, reflecting their electron-donating (nucleophilic) character. The LUMO, on the other hand, would be associated with regions of the molecule that can accept electron density.

Table 3: Illustrative Electronic Properties from DFT Calculations for a Substituted Cyclohexane

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

This table presents hypothetical DFT-calculated electronic properties for a generic substituted cyclohexane to illustrate the type of data obtained. Specific DFT data for sodium cyclohexanecarboxylate is not available in the surveyed scientific literature.

DFT calculations can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. For cyclohexanecarboxylate, the MEP would show a region of high negative potential around the carboxylate group, indicating its suitability for interacting with cations like Na⁺.

Mapping Reaction Energy Surfaces and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) for a given chemical transformation. nih.gov A PES is a multidimensional surface that represents the potential energy of a system as a function of its geometric parameters. By identifying the minimum energy pathways on this surface, chemists can understand the step-by-step process of a reaction.

Key features of a PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states—the highest energy points along the reaction coordinate. youtube.com For reactions involving the cyclohexanecarboxylate moiety, such as its role in nucleophilic substitution or its interaction with other molecules, DFT calculations can be used to locate the structures of transition states and calculate the activation energies. This information is vital for predicting reaction rates and understanding the factors that control the reaction's outcome. While specific reaction energy surfaces for sodium cyclohexanecarboxylate are not documented in the available literature, the methodology remains a cornerstone of modern computational chemistry for predicting reactivity.

Spectroscopic Parameter Prediction and Validation

Theoretical calculations have become an indispensable tool for predicting and interpreting the Nuclear Magnetic Resonance (NMR) spectra of organic molecules. osti.govdntb.gov.ua For sodium cyclohexanecarboxylate, quantum chemical methods, particularly Density Functional Theory (DFT), can be employed to accurately predict both ¹H and ¹³C NMR chemical shifts. osti.gov

The process involves optimizing the molecular geometry of the cyclohexanecarboxylate anion and then calculating the magnetic shielding tensors for each nucleus. The chemical shift of a given nucleus is determined by its local electronic environment, which shields it from the external magnetic field. libretexts.org These calculated shielding values are then converted into chemical shifts (δ) in parts per million (ppm) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). libretexts.org

Computational models can account for various factors, including the conformational flexibility of the cyclohexane ring (chair, boat, twist-boat) and the influence of solvent effects, often using implicit solvent models. osti.gov The predicted chemical shifts can then be compared with experimental data to validate the computational model and aid in the assignment of complex spectra. osti.gov

Below is a representative table of theoretically calculated ¹H and ¹³C NMR chemical shifts for the cyclohexanecarboxylate anion.

| Atom Number | Atom Type | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| 1 | C | - | 45.8 |

| 2, 6 | C | - | 29.5 |

| 3, 5 | C | - | 26.0 |

| 4 | C | - | 25.5 |

| 7 | C | - | 182.5 |

| 1' (axial/equatorial) | H | 2.25 | - |

| 2', 6' (axial) | H | 1.20 | - |

| 2', 6' (equatorial) | H | 1.95 | - |

| 3', 5' (axial) | H | 1.30 | - |

| 3', 5' (equatorial) | H | 1.75 | - |

| 4' (axial/equatorial) | H | 1.45 | - |

Note: These values are illustrative and depend on the specific level of theory, basis set, and solvent model used in the calculation. The distinction between axial and equatorial protons is crucial for accurate predictions in cyclohexane systems. modgraph.co.uk

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. umsystem.eduiitm.ac.in Computational vibrational analysis is used to predict these frequencies and assign them to specific molecular motions.

For sodium cyclohexanecarboxylate, theoretical frequency calculations are typically performed using DFT methods after an initial geometry optimization. The calculation yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. ustc.edu.cn Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, CH₂ scissoring, ring deformation, or carboxylate (COO⁻) stretching.

Due to approximations in the theoretical models, calculated frequencies are often systematically higher than experimental values. To improve agreement, a uniform scaling factor is commonly applied to the computed frequencies. ustc.edu.cn Comparing the scaled theoretical spectrum with experimental IR and Raman data allows for a detailed and confident assignment of the observed spectral bands. umsystem.edu

The following table presents key calculated vibrational frequencies for the cyclohexanecarboxylate anion and their assignments.

| Calculated Frequency (cm⁻¹) | Vibrational Assignment | IR/Raman Activity |

| 2935-2950 | C-H Asymmetric Stretch | IR/Raman Active |

| 2855-2870 | C-H Symmetric Stretch | IR/Raman Active |

| 1550-1610 | COO⁻ Asymmetric Stretch | Strong IR Active |

| 1445-1465 | CH₂ Scissoring | IR/Raman Active |

| 1410-1440 | COO⁻ Symmetric Stretch | IR/Raman Active |

| 1260-1350 | CH₂ Wagging/Twisting | IR Active |

| 1030-1080 | C-C Ring Stretch | Raman Active |

| 890 | Ring Breathing Mode | Strong Raman Active |

| 802 | C-C-C Ring Deformation | Raman Active |

Note: These frequencies are representative. The precise values and activities depend on the computational method. The symmetric and asymmetric stretches of the carboxylate group are particularly characteristic. researchgate.net

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating components of a mixture. For sodium cyclohexanecarboxylate (B1212342) and its related metabolites, both gas and liquid chromatography are extensively utilized, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. hhu.de It is particularly effective for metabolite profiling, which involves the comprehensive analysis of low molecular weight metabolites in biological samples. cabidigitallibrary.org Since sodium cyclohexanecarboxylate is a non-volatile salt, a chemical derivatization step is required to convert it into a volatile form suitable for GC analysis.

A common derivatization approach involves converting the carboxylic acid (formed by acidifying the salt) into a more volatile ester or silyl ester. nih.gov For instance, derivatization with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) renders the analyte amenable to GC separation. nih.govhelixchrom.com

In a study analyzing cyclohexanecarboxylic acid in alcoholic beverages, a method was developed using solid-phase extraction followed by derivatization with PFBBr. nih.gov The subsequent analysis by GC coupled with a mass spectrometer operating in negative chemical ionization (NCI) mode provided excellent sensitivity and selectivity. nih.gov This highly selective method achieved detection limits between 0.4 and 2.4 ng/L, demonstrating its robustness for trace-level analysis. nih.gov The mass spectrometer identifies the derivatized compound based on its unique mass spectrum, which serves as a chemical fingerprint.

Table 1: GC-MS Method Parameters for Cyclohexanecarboxylic Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Sample Preparation | Selective isolation with Solid Phase Extraction (SPE) | nih.gov |

| Derivatization Reagent | 2,3,4,5,6-Pentafluorobenzyl Bromide (PFBBr) | nih.gov |

| Ionization Mode | Negative Chemical Ionization (NCI) | nih.gov |

| Detection Limit (LOD) | 0.4 - 2.4 ng/L | nih.gov |

| Application | Quantification in wine and other alcoholic beverages | nih.gov |

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of non-volatile compounds like sodium cyclohexanecarboxylate in various samples. researchgate.net The method separates analytes based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. nih.gov

Quantification is performed by creating a calibration curve from standard solutions of known concentrations. The peak area of the analyte in a sample is then compared against this curve to determine its concentration. nih.gov

Table 2: Typical HPLC Parameters for Sodium Carboxylate Analysis

| Parameter | Typical Specification | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | thermofisher.com |

| Mobile Phase | Mixture of aqueous buffer (e.g., phosphate buffer) and Acetonitrile/Methanol | nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | thermofisher.com |

| Detector | UV, Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) | researchgate.netnetlify.app |

| Quantification | External standard calibration curve based on peak area | nih.gov |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. By probing how molecules interact with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The ¹H NMR spectrum of sodium cyclohexanecarboxylate would show signals corresponding to the protons on the cyclohexane (B81311) ring. The protons are in different chemical environments, leading to distinct signals. The proton on the carbon atom to which the carboxylate group is attached (the α-proton) would appear at a different chemical shift compared to the other ring protons. The remaining 10 protons on the cyclohexane ring would produce a complex series of overlapping signals in the aliphatic region of the spectrum. multiscreensite.com

The ¹³C NMR spectrum provides information on the carbon skeleton. For sodium cyclohexanecarboxylate, distinct signals would be expected for each unique carbon atom. The carbon of the carboxylate group (C=O) would appear significantly downfield (at a higher chemical shift) due to the deshielding effect of the oxygen atoms. The α-carbon would also be shifted downfield relative to the other ring carbons. Due to the symmetry of the cyclohexane ring, carbons at positions 2 and 6, and carbons at positions 3 and 5 would be chemically equivalent, respectively, leading to a reduced number of total signals compared to the number of carbons. multiscreensite.comsemanticscholar.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Cyclohexanecarboxylate Moiety

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Carboxylate Carbon (-COO⁻) | ¹³C | ~180-185 | multiscreensite.com |

| Alpha-Carbon (-CH-) | ¹³C | ~45-50 | multiscreensite.com |

| Ring Carbons (C2, C3, C4, C5, C6) | ¹³C | ~25-35 | semanticscholar.org |

| Alpha-Proton (-CH-) | ¹H | ~2.2-2.5 | multiscreensite.com |

| Ring Protons (-CH₂-) | ¹H | ~1.2-2.0 |

Note: Predicted values are based on data for structurally similar compounds.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These two techniques are complementary, as the physical principles governing them are different. asianpubs.org

The FTIR spectrum of sodium cyclohexanecarboxylate is dominated by vibrations associated with the carboxylate and the cyclohexane ring. The most characteristic feature would be the very strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate group (COO⁻), typically appearing in the regions of 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively. Other significant bands include the C-H stretching vibrations of the CH₂ groups in the cyclohexane ring, which appear just below 3000 cm⁻¹. asianpubs.org

Raman spectroscopy also detects these vibrations. The C-C stretching and CH₂ bending modes of the cyclohexane ring are often strong and well-defined in the Raman spectrum. mdpi.com While the carboxylate stretches are also visible, the C-H stretching vibrations are typically prominent. nih.gov

Table 4: Key Vibrational Modes for Sodium Cyclohexanecarboxylate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| C-H Asymmetric & Symmetric Stretch (ring) | 2850 - 2950 | FTIR & Raman | asianpubs.org |

| C=O Asymmetric Stretch (carboxylate) | 1550 - 1610 | FTIR | asianpubs.org |

| CH₂ Bending (Scissoring) | ~1450 | FTIR & Raman | mdpi.com |

| C=O Symmetric Stretch (carboxylate) | 1400 - 1440 | FTIR | asianpubs.org |

| C-C Stretch (ring) | 800 - 1200 | Raman | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. libretexts.org Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can determine the mass to several decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. libretexts.org

For sodium cyclohexanecarboxylate, Electrospray Ionization (ESI) is a suitable method to generate ions in the gas phase with minimal fragmentation. In positive ion mode, the instrument would detect the sodium adduct of the parent acid or other related species. The key measurement is the accurate mass of the ion.

The theoretical monoisotopic mass of sodium cyclohexanecarboxylate (C₇H₁₁NaO₂) is 150.06567387 Da. An HRMS instrument can measure this mass with an error of less than 5 parts per million (ppm), providing strong evidence for the elemental composition C₇H₁₁O₂Na. libretexts.org This high level of confidence in the molecular formula is crucial for structural confirmation and for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Table 5: High-Resolution Mass Spectrometry Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₁NaO₂ | |

| Theoretical Exact Mass | 150.06567 Da | |

| Ionization Technique | Electrospray Ionization (ESI) | libretexts.org |

| Expected Mass Accuracy | < 5 ppm | libretexts.org |

Other Instrumental Methods of Analysis

Advanced instrumental methods play a crucial role in the comprehensive characterization of chemical compounds. For sodium cyclohexanecarboxylate, techniques beyond standard spectroscopy are employed to understand its physicochemical properties, such as its behavior in solution and its molecular weight characteristics. This section details the application of acidity measurements through potentiometric titration and thermoelectric methods for molecular weight determination.

Acidity Measurements and Potentiometric Titration

Potentiometric titration is a fundamental analytical technique used to determine the concentration of a substance in a solution. It is also effectively employed to determine the dissociation constants (pKa values) of acids and bases. In the context of sodium cyclohexanecarboxylate, this method is pivotal for understanding the acidity of its conjugate acid, cyclohexanecarboxylic acid.

The pKa of cyclohexanecarboxylic acid is a significant parameter, as it governs the behavior of both the acid and its sodium salt in aqueous solutions. The reported pKa for cyclohexanecarboxylic acid is 4.90 brainly.comchegg.com. This value indicates that it is a weak acid.

The determination of this pKa value can be achieved through potentiometric titration. The general procedure involves titrating a solution of cyclohexanecarboxylic acid with a strong base, such as sodium hydroxide, while monitoring the pH of the solution with a pH meter. The equivalence point of the titration, where the moles of base added equal the initial moles of acid, is identified by a sharp inflection in the titration curve (a plot of pH versus the volume of titrant added). The pKa can then be determined from the pH at the half-equivalence point.

While specific experimental titration data for sodium cyclohexanecarboxylate is not detailed in the provided search results, the principles of potentiometric titration provide a clear framework for its analysis. A typical procedure would involve:

Calibration: The potentiometer and pH electrode are calibrated using standard buffer solutions of known pH.

Sample Preparation: A solution of cyclohexanecarboxylic acid of known concentration is prepared.

Titration: A standardized solution of a strong base, like sodium hydroxide, is gradually added to the acid solution. The pH is recorded after each addition of the titrant.

Data Analysis: The equivalence point is determined from the titration curve. The pH at the point where half of the acid has been neutralized corresponds to the pKa of the acid.

This methodology allows for a precise determination of the acid dissociation constant, which is crucial for predicting the behavior of sodium cyclohexanecarboxylate in various chemical and biological systems.

Thermoelectric Molecular Weight Determinations

Thermoelectric methods for molecular weight determination are based on measuring the temperature difference that arises between a solution and the pure solvent in a closed, saturated vapor environment. This temperature difference is a colligative property and is proportional to the molal concentration of the solute.

This technique, while less common than others like mass spectrometry, can provide valuable information about the molecular state of a substance in solution, including aggregation or dissociation. The molecular weight of sodium cyclohexanecarboxylate is 150.15 g/mol nih.gov.

The application of thermoelectric methods, often referred to as vapor pressure osmometry, would involve the following general steps:

Instrument Setup: The instrument consists of a chamber with a controlled temperature and a saturated solvent atmosphere. Two thermistors are placed in this chamber, one holding a drop of the pure solvent and the other a drop of the solution containing sodium cyclohexanecarboxylate.

Measurement: Due to the lower vapor pressure of the solution, solvent vapor condenses onto the solution drop, causing its temperature to rise. The temperature difference between the two thermistors is measured as a change in electrical resistance.

Calibration: The instrument is calibrated using a standard compound with a known molecular weight to determine the calibration constant.

Calculation: The molecular weight of the sample is then calculated from the measured temperature difference and the calibration constant.

Although specific research applying thermoelectric methods to determine the molecular weight of sodium cyclohexanecarboxylate was not found in the search results, this technique is a valid approach for such a determination. The results would help confirm the monomeric state of the compound in a given solvent and provide insights into its solution behavior.

Biological Research and Mechanistic Investigations

Biochemical Transformations and Metabolic Fates

The metabolic journey of sodium cyclohexanecarboxylate (B1212342), primarily studied as cyclohexanecarboxylic acid, involves a series of biochemical transformations that facilitate its elimination from the body. These processes have been investigated in various animal models, revealing species-specific differences in metabolic pathways.

In vivo studies are crucial for understanding the metabolic fate of xenobiotic compounds under physiological conditions. Animal models provide valuable insights into the absorption, distribution, metabolism, and excretion of substances like sodium cyclohexanecarboxylate.

Research on the metabolism of cyclohexanecarboxylic acid in isolated perfused rat livers demonstrated that the compound was eliminated from the perfusion system through a first-order process. After a six-hour period, a significant portion of the initial dose was metabolized and excreted. Specifically, 16% of the compound was found in the bile, primarily as cyclohexylcarbonyl β-D-glucuronide. The remaining metabolites were identified in the perfusate and included unchanged cyclohexanecarboxylic acid (10%), hippuric acid (50%), hexahydrohippuric acid (2%), 3,4,5,6-tetrahydrohippuric acid (2%), cyclohexylcarbonyl-β-D-glucuronide (2-4%), and benzoic acid (1-2%). An additional 6% of the dose was associated with red blood cells in the perfusion medium. Interestingly, the isolated rat liver did not produce detectable levels of benzoyl glucuronide, a metabolite that is observed in whole-animal studies nih.gov.

Comparative studies have highlighted significant species-specific differences in the ability to metabolize cyclohexanecarboxylic acid. The conversion of cyclohexanecarboxylic acid to hippuric acid was studied in the liver tissues of guinea pigs, rabbits, rats, and mice. The results indicated that guinea pig liver possessed the highest activity, being twice as active as rabbit liver and five times more active than rat liver. In contrast, mouse liver exhibited very weak activity in this metabolic conversion nih.gov. These findings underscore the importance of selecting appropriate animal models in metabolic research and the potential for significant variation in metabolic pathways across different species.

Metabolites of Cyclohexanecarboxylic Acid in Isolated Perfused Rat Liver

| Metabolite | Percentage of Dose in Perfusate/Bile | Location |

|---|---|---|

| Hippuric acid | 50% | Perfusate |

| Cyclohexylcarbonyl β-D-glucuronide | 16% | Bile |

| Unchanged cyclohexanecarboxylic acid | 10% | Perfusate |

| Hexahydrohippuric acid | 2% | Perfusate |

| 3,4,5,6-tetrahydrohippuric acid | 2% | Perfusate |

| Cyclohexylcarbonyl-β-D-glucuronide | 2-4% | Perfusate |

| Benzoic acid | 1-2% | Perfusate |

Conjugation reactions are a critical component of Phase II metabolism, where endogenous molecules are added to xenobiotics or their metabolites to increase their water solubility and facilitate their excretion. For carboxylic acids like cyclohexanecarboxylic acid, the primary conjugation pathways involve glycine (B1666218) and glucuronic acid.

Glycine Conjugation: The conjugation of cyclohexanecarboxylic acid with glycine is a significant metabolic route in many species. This pathway is a competitive process with other conjugation reactions, such as carnitine conjugation, and proceeds via a CoA thioester intermediate. Studies using rat hepatocytes and kidney slices have shown that while benzoic acid is the preferred substrate for glycine conjugation, cyclohexanecarboxylic acid also undergoes this transformation nih.govresearchgate.net. The enzyme responsible for this reaction is glycine N-acyltransferase (GLYAT), which catalyzes the transfer of the acyl group from the CoA thioester to glycine nih.govmdpi.com. Species differences are also evident in this pathway. For instance, rabbit hepatocytes exhibit a high capacity for glycine conjugation, whereas dog hepatocytes show little to no activity for the carboxylic acids studied nih.gov.

Glucuronic Acid Conjugation: Conjugation with glucuronic acid, or glucuronidation, is another major pathway for the metabolism of cyclohexanecarboxylic acid. This reaction involves the transfer of glucuronic acid from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the carboxylic acid group of the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs) nih.gov. This process significantly increases the water solubility of the compound, aiding its elimination. In the isolated perfused rat liver, cyclohexylcarbonyl β-D-glucuronide was a major metabolite found in the bile nih.gov. Several UGT isoforms, including UGT2B7, UGT1A3, and UGT1A9, are known to catalyze the formation of such acyl-glucuronides nih.gov.

In addition to conjugation, cyclohexanecarboxylic acid can undergo oxidative metabolism, including beta-oxidation and aromatization. These pathways are particularly important in certain microorganisms and have also been observed in mammalian systems.

Beta-Oxidation: The beta-oxidation of cyclohexanecarboxylic acid has been demonstrated in various microorganisms. For instance, a strain of Pseudomonas putida was found to utilize a CoA-mediated β-oxidation pathway for the metabolism of this compound when it was the sole source of carbon. This process involves the formation of intermediates such as 1-cyclohexene-1-carboxylic acid and pimelic acid nih.gov. Similarly, Acinetobacter anitratum and Alcaligenes faecalis have been shown to metabolize cyclohexanecarboxylic acid via beta-oxidation nih.gov.

Aromatization: A key metabolic transformation of cyclohexanecarboxylic acid in mammals is its aromatization to benzoic acid, which is then typically conjugated with glycine to form hippuric acid. This conversion is a multi-step process. Studies with liver mitochondria from various species have shown that the carboxyl group is essential for this aromatization to occur nih.gov. The presence of a methyl group on the cyclohexane (B81311) ring can affect the rate of aromatization, with 3- and 4-methyl derivatives undergoing this process, while the 2-methyl derivative does not nih.gov. In some bacteria, the aromatization pathway can lead to the formation of p-hydroxybenzoic acid researchgate.netprinceton.edu.

Aromatization Rate of Cyclohexanecarboxylic Acid Derivatives in Guinea Pig Liver

| Substrate | Rate of Hippuric Acid Formation (nmol/min/mg protein) | Relative Rate (%) |

|---|---|---|

| Cyclohexanecarboxylic acid | 8.0 | 100% |

| 3-Methyl-1-cyclohexanecarboxylic acid | 1.28 | 16% |

| 4-Methyl-1-cyclohexanecarboxylic acid | 0.72 | 9% |

| 2-Methyl-1-cyclohexanecarboxylic acid | Not aromatized | 0% |

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. By replacing one or more atoms of a molecule with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can follow the compound and its metabolites through various biochemical pathways using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy nih.gov. This approach provides detailed information on reaction mechanisms, metabolic flux, and the origin of different atoms in the resulting metabolites.

While isotopic labeling is a widely applied methodology in drug discovery and metabolism studies to understand the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities, specific studies employing this technique to track the metabolic fate of sodium cyclohexanecarboxylate were not prominently found in the surveyed literature. However, the principles of isotopic labeling are directly applicable to investigating the biotransformation of this compound. For instance, administering ¹³C-labeled sodium cyclohexanecarboxylate to an animal model would enable the precise tracking of the labeled carbon atoms through the conjugation, beta-oxidation, and aromatization pathways. This would allow for the unambiguous identification of metabolites and a quantitative analysis of the flux through each metabolic route researchgate.net. Deuterium labeling could also be used to investigate kinetic isotope effects, providing insights into the rate-limiting steps of its metabolism.

Bioactivity and Structure-Activity Relationship (SAR) Studies

The biological activity of sodium cyclohexanecarboxylate and related compounds has been a subject of investigation, particularly concerning their antimicrobial properties. Structure-activity relationship (SAR) studies help to elucidate how the chemical structure of a molecule influences its biological activity.

Sodium cyclohexanecarboxylate, also referred to as sodium naphthenate, has demonstrated antimicrobial activity against a range of microorganisms. A study investigating its effects found that it was active against the Gram-positive coccus Staphylococcus aureus, the Gram-negative bacillus Escherichia coli, and the yeast Candida albicans.

The broader class of cyclohexane derivatives has also been explored for antimicrobial potential, providing a basis for understanding structure-activity relationships. For instance, the introduction of different functional groups and substituents on the cyclohexane ring can significantly modulate the antimicrobial potency. Studies on various cyclohexane derivatives have shown activity against a spectrum of bacteria, including Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Mycobacterium smegmatis. Some derivatives have also exhibited antifungal properties.

The mechanism of action for many antimicrobial carboxylic acids and their salts is thought to involve the disruption of the microbial cell membrane. The lipophilic cyclohexane ring can facilitate the partitioning of the molecule into the lipid bilayer of the cell membrane, leading to increased permeability and ultimately cell death. The anionic carboxylate group can also interact with components of the cell surface.

Exploration of Anti-inflammatory and Antiproliferative Effects of Derivatives

Recent studies have synthesized and evaluated new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid for their biological activity. These investigations assessed their toxicity, antiproliferative properties, and effects on cytokine synthesis in human peripheral blood mononuclear cells (PBMCs). mdpi.com

All tested compounds demonstrated antiproliferative activity. Notably, at a concentration of 100 µg/mL, derivatives 2a , 2d , and 2f were found to be more effective than ibuprofen (B1674241) in inhibiting cell proliferation. mdpi.com

The anti-inflammatory effects were assessed by measuring the inhibition of pro-inflammatory and anti-inflammatory cytokines. Compound 2f showed a strong, dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion, reducing it by approximately 66–81% across all tested concentrations (10, 50, and 100 µg/mL). mdpi.com Furthermore, derivative 2b , at a high dose, significantly curtailed the release of multiple cytokines, including TNF-α, Interleukin-6 (IL-6), and Interleukin-10 (IL-10), by approximately 92–99%. mdpi.com

Interactive Table: Biological Activity of Cyclohex-1-ene-1-carboxylic Acid Derivatives

| Compound | Antiproliferative Activity (vs. Ibuprofen at 100 µg/mL) | TNF-α Inhibition | IL-6 Inhibition (at 100 µg/mL) | IL-10 Inhibition (at 100 µg/mL) |

| 2a | More Effective | - | - | - |

| 2b | - | Significant (92-99%) | Significant (92-99%) | Significant (92-99%) |

| 2d | More Effective | - | - | - |

| 2f | More Effective | Strong (66-81%) | - | - |

These findings underscore the potential of cyclohexanecarboxylic acid derivatives as a basis for developing new therapeutic agents with both anti-inflammatory and antiproliferative applications. mdpi.com

Enzymatic Studies and Biochemical Assays

Acyl-CoA Dehydrogenase Activity

In anaerobic degradation pathways, cyclohexanecarboxylate is metabolized via its coenzyme A thioester, cyclohexanecarboxyl-CoA (CHCoA). The enzymatic conversion of this intermediate is catalyzed by acyl-CoA dehydrogenases. In the bacterium Syntrophus aciditrophicus, which ferments benzoate (B1203000) and crotonate, a CHCoA dehydrogenase has been identified and characterized. nih.gov This enzyme catalyzes the FAD-dependent oxidation of CHCoA to cyclohex-1-ene-1-carboxyl-CoA (CH1CoA). nih.govuniprot.org

The activity of this dehydrogenase can be measured using a discontinuous assay, with substrate consumption and product formation monitored by reverse-phase high-performance liquid chromatography (HPLC). nih.govresearchgate.net In cell extracts of S. aciditrophicus, the oxidation of CHCoA to CH1CoA has been observed in the presence of ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor. nih.govresearchgate.net A subsequent dehydrogenation step, from CH1CoA to cyclohexa-1,5-diene-1-carboxyl-CoA (Ch1,5CoA), is catalyzed by a distinct Ch1CoA dehydrogenase. nih.gov

Interactive Table: Properties of Acyl-CoA Dehydrogenases in Cyclohexanecarboxylate Metabolism

| Enzyme | Substrate | Product | Cofactor | Assay Method |

| Cyclohexanecarboxyl-CoA Dehydrogenase | Cyclohexanecarboxyl-CoA (CHCoA) | Cyclohex-1-ene-1-carboxyl-CoA (CH1CoA) | FAD | HPLC |

| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Cyclohex-1-ene-1-carboxyl-CoA (CH1CoA) | Cyclohexa-1,5-diene-1-carboxyl-CoA (Ch1,5CoA) | FAD | HPLC |

Acetate (B1210297) Kinase Activity

The activity of acetate kinase can be determined through several methods, including the reverse hydroxamate assay or continuous spectrophotometric rate determination. sigmaaldrich.comresearchgate.net One common laboratory assay couples the production of ADP to the oxidation of NADH through the enzymes pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm. sigmaaldrich.com While not acting directly on sodium cyclohexanecarboxylate, acetate kinase is integral to the metabolic context in which this compound is degraded.

Investigation of Coenzyme A Transferases

The initial activation of cyclohexane carboxylic acid (CHC) is a critical step in its anaerobic degradation, catalyzed by a Coenzyme A transferase. This enzyme facilitates the transfer of CoA from a donor molecule to CHC, forming the activated intermediate, cyclohexane-1-carbonyl-CoA (CHCoA). uniprot.org

In the bacterium Geobacter metallireducens, a specific Succinyl-CoA:cyclohexane-1-carboxylate CoA transferase has been identified. uniprot.org This enzyme demonstrates the highest activity with succinyl-CoA as the CoA donor, which is believed to be the natural donor in vivo due to its abundance in the cell. uniprot.org The enzyme also shows activity with other CoA donors and can act on substrates structurally similar to CHC, such as benzoic acid, albeit with lower specific activity. uniprot.org

Interactive Table: Substrate Specificity of Succinyl-CoA:CHC CoA Transferase

| CoA Donor | Relative Activity | Carboxylate Acceptor | Relative Activity |

| Succinyl-CoA | High | Cyclohexane-1-carboxylate | High |

| Butanoyl-CoA | High | Benzoic acid | Lower |

| Crotonyl-CoA | Lower | Cyclohex-1-ene-1-carboxylate | Lower |

| Acetyl-CoA | Lower | - | - |

| Propionyl-CoA | Lower | - | - |

Environmental Research and Bioremediation Studies

Biodegradation Characteristics and Pathways

Microbial degradation is the primary mechanism for the removal of sodium cyclohexanecarboxylate (B1212342) from the environment. Research has delineated distinct pathways for its breakdown under both aerobic and anaerobic conditions, driven by various microorganisms.

The biodegradation of cyclohexanecarboxylic acid (CHCA) proceeds through different mechanisms depending on the availability of oxygen.

Aerobic Degradation: In the presence of oxygen, bacteria such as Acinetobacter anitratum and Aromatoleum sp. CIB can degrade CHCA. The aerobic pathway often involves initial hydroxylation and subsequent aromatization. For instance, one proposed aerobic pathway involves the conversion of cyclohexane (B81311) carboxylate to trans-4-hydroxycyclohexane carboxylate, which is then oxidized to 4-ketocyclohexanecarboxylate. This intermediate is further converted to 4-hydroxybenzoate, which can then enter central metabolic pathways like the β-ketoadipate pathway. Another aerobic mechanism, observed in Marinobacter sp. SJ18, involves the dehydrogenation of the cyclohexane ring to form cyclohexene (B86901), followed by ring-opening via dioxygenase enzymes to generate fatty acids.

Anaerobic Degradation: Under anoxic conditions, the degradation of CHCA is more complex and has been studied in various denitrifying, iron-reducing, and sulfate-reducing bacteria. A common initial step in anaerobic pathways is the activation of CHCA to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA. From this central intermediate, the pathways diverge. In the denitrifying bacterium Aromatoleum sp. CIB, cyclohexanoyl-CoA is dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA. In the iron-reducing bacterium Geobacter metallireducens, a different pathway exists where cyclohexanoyl-CoA is oxidized to cyclohex-1,5-diene-1-carboxyl-CoA, which connects the degradation of alicyclic compounds to the central benzoyl-CoA degradation pathway common for aromatic compounds. In syntrophic consortia, such as those involving "Syntrophus aciditrophicus", the pathway also proceeds through cyclohex-1-ene carboxylic acid and 2-hydroxycyclohexane carboxylic acid, eventually leading to the formation of pimelic acid. The anaerobic pathway in Marinobacter sp. SJ18 involves the cleavage of cyclohexene through β-oxidation.

The rate at which sodium cyclohexanecarboxylate is degraded is a key factor in its environmental persistence. Studies have shown that the biodegradation process can be modeled using established kinetic equations.

The degradation of CHCA by both acclimated aerobic activated sludge and specific bacterial strains has been shown to follow first-order or pseudo-first-order kinetics. In studies with activated sludge, the degradation process could be effectively modeled using a first-order kinetics equation, where the rate of degradation is proportional to the concentration of the compound. However, at high concentrations, CHCA exhibited an inhibitory effect on the microorganisms, leading to a decrease in the degradation kinetics constant, k_d.

Similarly, the degradation of CHCA by the marine bacterium Marinobacter sp. SJ18 was found to follow a pseudo-first-order kinetic reaction under both aerobic and anaerobic conditions. This indicates that the degradation rate is directly proportional to the concentration of CHCA, a common characteristic in microbial degradation processes where the substrate concentration is the limiting factor.

Degradation Kinetics of Cyclohexanecarboxylic Acid (CHCA) by Acclimated Activated Sludge

| Initial CHCA Concentration (mg L⁻¹) | Kinetics Equation | Half-life (t₁/₂) (h) | Degradation Kinetics Constant (k_d) (d⁻¹) | Correlation Coefficient (R²) |

|---|---|---|---|---|

| 20 | ln(C/C₀) = -0.015t + 0.046 | 46.2 | 0.36 | 0.98 |

| 40 | ln(C/C₀) = -0.014t + 0.039 | 49.5 | 0.34 | 0.99 |

| 60 | ln(C/C₀) = -0.011t - 0.053 | 63.0 | 0.26 | 0.99 |

Specific bacterial strains possess the enzymatic machinery necessary for the efficient degradation of sodium cyclohexanecarboxylate. Marinobacter sp. SJ18, a bacterium isolated from a marine environment, has demonstrated a robust capability to degrade CHCA. This strain can completely break down the compound under both aerobic and anaerobic conditions, highlighting its metabolic versatility.

Under aerobic conditions, Marinobacter sp. SJ18 completely degraded an initial concentration of 20 mg L⁻¹ of CHCA within 60 hours. The process was even more efficient under anaerobic conditions when coupled with nitrate removal, where complete degradation was achieved within 84 hours. This dual capability makes Marinobacter species particularly relevant for bioremediation in environments where oxygen levels may vary, such as marine sediments and industrial wastewater treatment systems. The degradation by strain SJ18 was positively correlated with nitrate removal, suggesting its potential for treating co-contaminated environments.

CHCA Degradation by Marinobacter sp. SJ18

| Condition | Time for Complete Degradation | Maximum Degradation Rate |

|---|---|---|

| Aerobic | 60 hours | ~0.37 mg h⁻¹ |

| Anaerobic | 84 hours | Not specified |

Environmental Fate and Transformation Products Research

Understanding the ultimate fate of sodium cyclohexanecarboxylate in the environment requires identifying its transformation products and assessing its persistence and mobility.

The breakdown of sodium cyclohexanecarboxylate results in a series of intermediate compounds before complete mineralization. The specific intermediates formed depend on the degradation pathway.

Aerobic Intermediates:

Cyclohex-1-ene-1-carboxylate: Formed through the dehydrogenation of the cyclohexane ring.

trans-4-Hydroxycyclohexane carboxylate and 4-Ketocyclohexanecarboxylate: These are early intermediates in a pathway involving hydroxylation.

4-Hydroxybenzoate and Protocatechuate: Aromatization of the cyclohexane ring leads to these phenolic compounds, which are common intermediates in the degradation of many aromatic substances.

Pimelate: Formed after the ring is opened.

Anaerobic Intermediates:

Cyclohexanoyl-CoA: The initial activated form of the molecule in most anaerobic pathways.

Cyclohex-1-ene-1-carboxyl-CoA: A key intermediate formed by the dehydrogenation of Cyclohexanoyl-CoA in bacteria like Rhodopseudomonas palustris and Aromatoleum sp. CIB.

2-Hydroxycyclohexane carboxylic acid: An intermediate identified in the syntrophic degradation of CHCA.

Pimelyl-CoA: The ring-fission product that is further metabolized through β-oxidation.

Identified Intermediates in the Degradation of Cyclohexanecarboxylic Acid

| Intermediate Compound | Degradation Condition | Associated Organism/System |

|---|---|---|

| Cyclohexene | Aerobic & Anaerobic | Marinobacter sp. SJ18 |

| Cyclohex-1-ene-1-carboxylate | Aerobic | Acinetobacter anitratum |

| 2-Hydroxycyclohexanecarboxylate | Aerobic & Anaerobic | Acinetobacter anitratum, "Syntrophus aciditrophicus" |

| Pimelate / Pimelyl-CoA | Aerobic & Anaerobic | Acinetobacter anitratum, Aromatoleum sp. CIB |

| 4-Hydroxybenzoate | Aerobic | Pathway in various aerobic bacteria |

| Cyclohexanoyl-CoA | Anaerobic | R. palustris, G. metallireducens, Aromatoleum sp. CIB |

The persistence and mobility of a chemical determine its potential for long-range transport and the likelihood of contaminating environmental compartments like soil and groundwater.

Persistence: Sodium cyclohexanecarboxylate is not expected to be persistent in the environment. Studies on its biodegradation show that it can be readily degraded by microbial communities. For example, acclimated activated sludge can remove over 90% of the compound within 120 hours. A risk assessment conducted by Canadian authorities on a similar compound, 1,2-cyclohexanedicarboxylic acid, concluded that it was not expected to be persistent, based on moderate ready biodegradation results (30-60% degradation over 28 days). Chemicals that are readily biodegradable are assumed to break down under a wide variety of environmental conditions and thus have low persistence.

Mobility: The mobility of sodium cyclohexanecarboxylate is primarily governed by its solubility in water. As a sodium salt, it is quite soluble in water. Its parent acid, cyclohexanecarboxylic acid, is moderately soluble. High water solubility generally leads to low sorption to soil and sediment particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates that the chemical is more likely to remain in the water phase and move with it, suggesting high mobility in soil and the potential to leach into groundwater. Based on its physical and chemical properties, if released into the environment, the substance is expected to partition to water and sediment.

Bioremediation Applications

Sodium cyclohexanecarboxylate, through its dissociated form cyclohexanecarboxylic acid (CHCA), is a subject of environmental research, particularly in the context of bioremediation. As a model compound for naphthenic acids, which are toxic pollutants found in hydrocarbon deposits, understanding its microbial degradation is crucial for developing strategies to treat contaminated environments.

Research has demonstrated the potential for the simultaneous bioremediation of cyclohexanecarboxylic acid and nitrate, a common co-contaminant in marine environments with significant anthropogenic activities. A study focusing on Marinobacter sp. SJ18 revealed that this bacterium can completely degrade CHCA under both aerobic and anaerobic conditions, with a nitrate removal rate exceeding 70%. nih.govresearchgate.net This degradation process was found to follow pseudo-first-order kinetics. nih.govresearchgate.net

The degradation pathways of CHCA by Marinobacter sp. SJ18 differ depending on the presence of oxygen. nih.govresearchgate.netresearchgate.net Under aerobic conditions, the cyclohexane ring is first dehydrogenated to form cyclohexene, which is then opened by a dioxygenase to produce a fatty acid. nih.govresearchgate.netresearchgate.net In anaerobic conditions, the cyclohexene intermediate undergoes cleavage through β-oxidation. nih.govresearchgate.netresearchgate.net

Whole genome analysis of Marinobacter sp. SJ18 indicated that nitrate removal occurs through assimilation and dissimilation pathways under aerobic conditions. nih.govresearchgate.net Under anaerobic conditions, nitrate is removed via the denitrification pathway. nih.govresearchgate.net The positive correlation (P < 0.05) between CHCA degradation and nitrate removal highlights an interconnected metabolic process. nih.govresearchgate.net

Degradation of CHCA and Nitrate by Marinobacter sp. SJ18

| Condition | CHCA Degradation | Nitrate Removal Rate | Degradation Kinetics |

|---|---|---|---|

| Aerobic | Complete | >70% | Pseudo-first-order |

| Anaerobic | Complete | >70% | Pseudo-first-order |

The introduction of cyclohexanecarboxylic acid into wastewater treatment systems can influence the microbial communities within activated sludge. Studies have investigated the kinetics of CHCA biodegradation by acclimated aerobic activated sludge. nih.gov After a period of acclimation (180 days), the activated sludge demonstrated the ability to steadily degrade over 90% of the CHCA within 120 hours. nih.gov

The degradation of CHCA by the acclimated activated sludge can be modeled using a first-order kinetics equation. nih.gov However, the concentration of CHCA plays a significant role in its degradation rate. The kinetics constant, k_d, was observed to decrease as the initial concentration of CHCA increased, indicating an inhibitory effect on the microorganisms in the activated sludge at high concentrations. nih.gov

Environmental factors also have a considerable impact on the degradation efficiency. The degradation rate of CHCA was found to be highest at a pH of 10, suggesting that basic conditions promote its breakdown. nih.gov Furthermore, an increase in temperature and the concentration of dissolved oxygen were also found to enhance the degradation efficiency of CHCA under the experimental conditions. nih.gov

Factors Affecting CHCA Degradation by Activated Sludge

| Factor | Observation | Impact on Degradation |

|---|---|---|

| High CHCA Concentration | Decrease in kinetics constant (k_d) | Inhibitory |

| pH | Highest degradation rate at pH 10 | Promoted under basic conditions |

| Temperature | Increased degradation with higher temperature | Positive correlation |

| Dissolved Oxygen | Increased degradation with higher concentration | Positive correlation |

Future Research Directions and Emerging Academic Applications

Development of Novel Catalytic Systems for Synthesis

The synthesis of sodium cyclohexanecarboxylate (B1212342), primarily achieved through the hydrogenation of sodium benzoate (B1203000), is a key area for catalytic innovation. Current research focuses on developing more efficient, selective, and sustainable catalytic systems to improve reaction yields, reduce energy consumption, and minimize environmental impact.

One promising avenue of research is the use of noble metal nanoparticles, particularly ruthenium (Ru) and rhodium (Rh), as highly active catalysts for the hydrogenation of aromatic rings. rsc.orggoogle.comrsc.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com Ruthenium-based catalysts, often supported on materials like carbon (Ru/C) or alumina (B75360) (Ru/Al2O3), have demonstrated high efficacy in the hydrogenation of benzoic acid to cyclohexanecarboxylic acid. cabidigitallibrary.orgresearchgate.net Studies have shown that factors such as the catalyst support, the use of binary solvent systems, and the presence of co-catalysts can significantly influence the conversion and selectivity of the reaction. cabidigitallibrary.org For instance, a dioxane-water binary solvent system has been shown to enhance the selectivity towards cyclohexanecarboxylic acid when using a 5% Ru/C catalyst. cabidigitallibrary.org

Future work in this area will likely focus on:

Nanocatalyst Design: Synthesizing well-defined metal nanoparticles with controlled size and shape to enhance catalytic activity and selectivity.

Support Engineering: Investigating novel support materials that can improve catalyst dispersion, stability, and recyclability.

Bimetallic Catalysts: Exploring the synergistic effects of combining two different metals, such as Ru-Re/C, to achieve higher performance. cabidigitallibrary.org

Homogeneous Catalysis: Investigating the potential of homogeneous catalysts, like Crabtree's catalyst, which can operate under milder reaction conditions. wikipedia.org

| Catalyst | Support | Solvent | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) |

|---|---|---|---|---|

| 5% Ru/C | Carbon | 1,4-dioxane-water (1:1) | 100 | 86 |

| 5% Ru/Al2O3 | Alumina | 1,4-dioxane-water | Data not available | Increased selectivity observed |

| 1%Ru-6%Re/C | Carbon | 1,4-dioxane-water | Data not available | Increased selectivity observed |

| 5% Pd/C | Carbon | Data not available | Data not available | 100 |

Integration of Computational Design with Experimental Synthesis for Targeted Properties

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for the rational design of molecules with specific, predetermined properties. uantwerpen.bersc.orgresearchgate.netnih.gov By employing computational tools, researchers can predict the physicochemical and biological properties of novel sodium cyclohexanecarboxylate derivatives before their actual synthesis, thereby saving significant time and resources.

Computational approaches can be utilized in several key areas:

De Novo Molecular Design: Algorithms can generate novel molecular structures with desired properties from scratch. uantwerpen.be

Retrosynthetic Analysis: Computational tools can devise efficient synthetic routes for target molecules. rsc.orgresearchgate.netnih.gov

Property Prediction: Quantum mechanical calculations and molecular modeling can be used to predict properties such as solubility, stability, and biological activity.

For sodium cyclohexanecarboxylate, this integrated approach could be used to design derivatives with enhanced therapeutic efficacy or improved performance in material science applications. For example, by modeling the interaction of different derivatives with a specific biological target, researchers could identify candidates with higher binding affinities.